4-[(Tributylstannyl)methoxy]-1-butanol
Description
Historical Development of Organotin Chemistry and its Evolution in Synthetic Paradigms
The journey of organotin chemistry began in the mid-19th century. In 1849, Edward Frankland reported the synthesis of diethyltin (B15495199) diiodide, marking the inception of this field. um.edu.myorgsyn.orgchemeo.com This was shortly followed by the work of Löwig in 1852, who prepared tetraethyltin. For many years, the development in this area was gradual, largely due to the lack of versatile synthetic methodologies.
A significant leap forward occurred with the advent of Grignard reagents in the early 20th century, which provided a reliable method for forming tin-carbon bonds and opened the door to a wide array of organotin compounds. orgsyn.org The 1950s witnessed a surge in interest, greatly propelled by the work of van der Kerk and his team, who uncovered numerous industrial applications for these compounds. um.edu.my This era marked the transition of organotin chemistry from a subject of academic curiosity to a field with profound practical implications, particularly in polymer stabilization and as biocides. um.edu.mylupinepublishers.com
Strategic Importance of Organotin Compounds as Reagents in Modern Organic Synthesis
Organotin compounds are pivotal reagents in contemporary organic synthesis, prized for their versatility and unique reactivity. orgsyn.org Their most celebrated application is in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction. orgsyn.org This reaction allows for the formation of carbon-carbon bonds under mild conditions with high functional group tolerance, a cornerstone of complex molecule synthesis.
Beyond cross-coupling, organotin hydrides, such as tributyltin hydride, are fundamental reagents in radical chemistry. nist.gov They are widely used for dehalogenation, deoxygenation, and the formation of carbon-carbon bonds through radical cyclization reactions. nist.gov The utility of organotin compounds also extends to their use as catalysts in various industrial processes, including the production of polyurethanes and silicones. orgsyn.org
Classification and Structural Features of Organotin(IV) Compounds in Advanced Chemical Systems
Organotin compounds are primarily classified based on the number of organic substituents attached to the tin atom, typically denoted as R'n'SnX'4-n', where R is an alkyl or aryl group and X is an electronegative group such as a halide, oxide, or carboxylate. google.comechemi.com The most common and stable oxidation state for tin in these compounds is +4. google.com
The main classes are:
Monoorganotins (RSnX'3') : Often used as intermediates in the synthesis of other organotin compounds.
Diorganotins (R'2'SnX'2') : Widely used as heat stabilizers for PVC and as catalysts. orgsyn.org
Triorganotins (R'3'SnX) : Known for their biological activity and are used as biocides. echemi.com
Tetraorganotins (R'4'Sn) : Serve as precursors for other organotin compounds. echemi.com
Structurally, tetraorganotin(IV) compounds typically adopt a tetrahedral geometry around the tin atom. orgsyn.org However, the tin atom can expand its coordination number beyond four, especially when bonded to electronegative substituents. um.edu.mygoogle.com This leads to hypercoordinated species with five (trigonal bipyramidal) or six (octahedral) coordinate geometries. lupinepublishers.comgoogle.com This structural flexibility is a key factor in the reactivity and catalytic activity of many organotin compounds.
| Class | General Formula | Primary Application |
|---|---|---|
| Monoorganotins | RSnX'3' | Synthetic Intermediates |
| Diorganotins | R'2'SnX'2' | PVC Stabilizers, Catalysts |
| Triorganotins | R'3'SnX | Biocides |
| Tetraorganotins | R'4'Sn | Precursors |
The Role of the Tributylstannyl Moiety in Facilitating Chemical Transformations
The tributylstannyl ((C'4'H'9')'3'Sn-) group is one of the most frequently employed moieties in organotin chemistry, largely due to a balance of reactivity and stability. The butyl groups enhance the lipophilicity of the compound, making it soluble in common organic solvents.
The primary roles of the tributylstannyl moiety include:
Radical Chain Propagation : In reactions involving tributyltin hydride, the Bu'3'Sn• radical is a key intermediate that propagates the radical chain.
Transmetalation : In Stille coupling, the tributylstannyl group facilitates the transfer of an organic group to the palladium catalyst.
Activation of Adjacent Groups : The electron-donating nature of the tributylstannyl group can influence the reactivity of nearby functional groups.
The compound at the heart of this discussion, 4-[(Tributylstannyl)methoxy]-1-butanol, features this influential tributylstannyl group linked to a butanol backbone via a methoxy (B1213986) bridge. While specific research on this exact molecule is not widely available in published literature, its structure suggests it would serve as a precursor in organic synthesis, potentially delivering a protected hydroxymethylbutyl fragment in various chemical transformations. The presence of both the tributylstannyl group and a primary alcohol offers dual functionality for sequential reactions.
| Role | Reaction Type | Mechanism/Function |
|---|---|---|
| Radical Precursor | Radical reactions | Formation of Bu'3'Sn• to propagate radical chains. |
| Transfer Agent | Stille Coupling | Transmetalation of an organic group to a palladium catalyst. |
| Activating Group | Various syntheses | Influences the reactivity of adjacent functional groups. |
Properties
IUPAC Name |
4-(tributylstannylmethoxy)butan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O2.3C4H9.Sn/c1-7-5-3-2-4-6;3*1-3-4-2;/h6H,1-5H2;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGIICVHCKXXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H38O2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Tributylstannyl Methoxy 1 Butanol and Analogous Stannyl Ethers
General Approaches to Organotin Ether Synthesis
The creation of the tin-carbon bond is a cornerstone of organotin chemistry, with several powerful methods available for the synthesis of the necessary precursors for stannyl (B1234572) ethers.
Acid-Catalyzed Etherification Reactions Utilizing Organostannanes
Organotin(IV) compounds are recognized for their Lewis acidic properties, which allows them to serve as catalysts in various organic reactions, including esterification and transesterification. rsc.orggoogle.com The tin atom in organotin complexes can coordinate with other molecules, facilitating reactions by activating substrates. rsc.org In the context of ether synthesis, organotin compounds can catalyze the formation of ethers from alcohols and carboxylic acids. rsc.org This catalytic activity stems from the facile ligand exchange at the tin(IV) center and its inherent Lewis acidity. rsc.org
The mechanism for organotin-catalyzed esterification, which shares principles with etherification, often involves three key steps:
Associative exchange of an alcohol onto the tin catalyst.
Coordination and insertion of the carboxylic acid (or a second alcohol) into the newly formed tin-alkoxide bond.
Associative exchange of the intermediate to release the ester (or ether) product and regenerate the catalyst. rsc.org
While strong Brønsted acids are effective, Lewis acidic catalysts like organotin derivatives are often preferred as they can lead to fewer undesirable side products. rsc.org
Synthetic Routes Involving α-Halo Ethers as Precursors
A highly effective method for forming α-alkoxystannanes involves the reaction of a trialkylstannyl anion with an α-halo ether. A well-documented example that serves as a strong analogue is the synthesis of tributyl[(methoxymethoxy)methyl]stannane. orgsyn.org This approach relies on the generation of a potent nucleophile, such as tributylstannyllithium, which can then displace the halide from the α-halo ether.
The tributylstannyllithium reagent is typically prepared by the deprotonation of tributyltin hydride using a strong base like butyllithium. orgsyn.org The resulting stannyl anion subsequently participates in a nucleophilic substitution reaction. This strategy avoids the use of highly toxic reagents like chloromethyl methyl ether by employing an acid-catalyzed acetal (B89532) exchange for the protection step. orgsyn.org This method is particularly useful as it directly establishes the C-Sn bond adjacent to the ether oxygen, a key structural feature in compounds like 4-[(tributylstannyl)methoxy]-1-butanol.
Alkylation of Stannic Halides with Organometallic Reagents for Organotin Scaffold Formation
A fundamental and widely used method for creating tin-carbon bonds is the reaction of tin halides, most commonly tin tetrachloride (SnCl₄), with highly nucleophilic organometallic reagents. wikipedia.org This approach is a classic route to symmetrical tetraorganotin compounds, which are valuable intermediates. wikipedia.org
Common organometallic reagents for this transformation include:
Grignard Reagents (RMgX): The reaction of a Grignard reagent with SnCl₄ is a standard procedure for synthesizing tetraalkyl- and tetraaryltin compounds. wikipedia.org For instance, tetrabutyltin, the precursor to the tributyltin moiety, can be synthesized from butylmagnesium bromide and tin tetrachloride.
Organoaluminium Compounds (R₃Al): These reagents are also effective for the alkylation of tin halides. wikipedia.orgcapes.gov.br
Organolithium Reagents (RLi): These provide another powerful route for the formation of the Sn-C bond.
The following table summarizes representative alkylation reactions for the formation of tetraorganotin precursors.
| Tin Halide | Organometallic Reagent | Product | Reference |
| SnCl₄ | CH₃CH₂MgBr | (CH₃CH₂)₄Sn | wikipedia.org |
| SnCl₄ | i-Bu₃Al | (i-Bu)ₓSnCl₄₋ₓ | capes.gov.br |
| R₃SnCl | R'Li / R'MgX | R₃SnR' |
These tetraorganotin compounds serve as the primary starting materials for producing triorganotin halides through redistribution reactions. gelest.com
Redistribution Reactions in Organotin Halide Synthesis
While the direct alkylation of tin tetrachloride is excellent for producing symmetrical tetraorganotins (R₄Sn), the synthesis of mixed organotin halides (RₙSnX₄₋ₙ) is crucial for creating functionalized derivatives. The most important industrial method for this is the redistribution reaction, also known as the Kocheshkov comproportionation. wikipedia.org
This reaction involves heating a tetraorganotin compound with a tin tetrahalide in precise stoichiometric ratios to achieve the desired degree of substitution. wikipedia.orggelest.com The stoichiometry of the reactants directly controls whether a tri-, di-, or mono-organotin halide is formed as the major product. gelest.com
The general equations for these reactions are as follows:
| Stoichiometric Ratio (R₄Sn : SnCl₄) | Primary Product | Reference |
| 3 : 1 | 4 R₃SnCl | wikipedia.org |
| 1 : 1 | 2 R₂SnCl₂ | wikipedia.org |
| 1 : 3 | 4 RSnCl₃ | wikipedia.org |
These redistribution reactions are fundamental for accessing key synthetic intermediates like tributyltin chloride, which are the immediate precursors for a vast array of other functionalized organotin compounds. gelest.com
Strategies for the Formation of the Methoxybutanol Framework
The second critical component of the synthesis is the construction of the ether linkage, specifically attaching the methoxy (B1213986) group to the 1-butanol (B46404) backbone.
Advanced Etherification Methods for Long-Chain Alcohols
The direct etherification of alcohols can be challenging, particularly with long-chain alcohols where issues like reactant immiscibility can decrease reaction rates. researchgate.netresearchgate.net While the classic Williamson ether synthesis (reacting an alkoxide with an alkyl halide) is a foundational method, numerous advanced techniques have been developed to improve efficiency, selectivity, and substrate compatibility. youtube.com
Modern approaches often focus on catalysis to achieve etherification under milder conditions:
Heterogeneous Acid Catalysis: Catalysts such as zeolites and Amberlyst resins have been successfully used for the etherification of alcohols, including biomass-derived long-chain alcohols, in solventless systems. researchgate.netuu.nl
Transition-Metal Catalysis: Iron(III) triflate has been shown to be an efficient and environmentally benign catalyst for the direct dehydrative etherification of alcohols, producing water as the sole byproduct. acs.org Other methods include palladium- and copper-catalyzed Ullmann-type syntheses for aryl ethers. acs.org
Neutral Transfer Agents: To avoid harsh acidic or basic conditions that might be incompatible with sensitive functional groups (such as an organotin moiety), transfer alkylation agents have been developed. For instance, 2-benzyloxy-1-methylpyridinium triflate (BnOPT) allows for the benzylation of alcohols under mild, nearly neutral heating conditions, circumventing the need for strong acids or bases. orgsyn.org This type of strategy could be adapted for methylation, offering a compatible route for functionalizing complex molecules.
The choice of method depends on the specific substrate and the presence of other functional groups within the molecule. For a compound like this compound, a mild, selective method would be essential to avoid cleavage of the tin-carbon bonds.
Directed Functionalization of Butanol Derivatives
The directed functionalization of butanol derivatives is a key strategy that allows for the precise and selective synthesis of compounds like this compound. This approach involves the use of protecting groups or the inherent reactivity differences of functional groups within a molecule to guide reactions to a specific site. In the context of synthesizing the target stannyl ether from a precursor like 1,4-butanediol (B3395766), directed functionalization is crucial to avoid statistical mixtures of products.
One common strategy involves the mono-protection of a symmetrical diol. For instance, 1,4-butanediol can be selectively protected at one of the hydroxyl groups. This can be achieved by reacting the diol with a limited amount of a protecting group reagent, such as tert-butyldimethylsilyl chloride (TBDMSCl) or benzyl (B1604629) bromide, in the presence of a base. The resulting mono-protected butanol derivative then has a free hydroxyl group that can be further functionalized.
Following the protection step, the free hydroxyl group can be converted into a suitable leaving group, such as a tosylate or a halide. This activated intermediate can then undergo a nucleophilic substitution reaction with a tributylstannyl-containing nucleophile. Alternatively, the free hydroxyl group can be deprotonated to form an alkoxide, which can then react with an electrophilic tributylstannyl reagent.
Illustrative Reaction Scheme:
Mono-protection of 1,4-butanediol:
HO-(CH₂)₄-OH + TBDMSCl → TBDMSO-(CH₂)₄-OH
Activation of the remaining hydroxyl group:
TBDMSO-(CH₂)₄-OH + TsCl → TBDMSO-(CH₂)₄-OTs
Nucleophilic substitution with a tributylstannyl nucleophile:
TBDMSO-(CH₂)₄-OTs + (Bu₃Sn)₂O → TBDMSO-(CH₂)₄-O-SnBu₃
Deprotection to yield the final product:
TBDMSO-(CH₂)₄-O-SnBu₃ → HO-(CH₂)₄-O-SnBu₃
This directed approach ensures that the tributylstannylmethoxy group is introduced at only one end of the butanol chain, leaving the other hydroxyl group free. The choice of protecting group is critical and depends on its stability under the reaction conditions of the subsequent steps and the ease of its removal in the final step.
A summary of potential protecting groups and their typical conditions for introduction and removal is presented in the table below.
| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions |
| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole | TBAF, HF, AcOH |
| Benzyl | Bn | BnBr, NaH | H₂, Pd/C |
| Trityl | Tr | TrCl, pyridine | Mild acid (e.g., TFA) |
Convergent and Divergent Synthetic Pathways for this compound
Convergent Synthesis:
A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then coupled together in the final stages of the synthesis. crimsonpublishers.com For this compound, a convergent approach would involve the preparation of a butanol-derived fragment and a tributylstannyl-containing fragment, followed by their coupling.
Fragment A (Butanol derivative): This could be a mono-protected 4-halobutanol or 4-tosyloxybutanol, prepared from 1,4-butanediol as described in the directed functionalization section.
Fragment B (Tributylstannyl alkoxide): This could be generated by reacting tributyltin oxide or chloride with a suitable alcohol in the presence of a base.
Divergent Synthesis:
In a divergent synthesis, a common intermediate is used to generate a library of related compounds. wikipedia.orgnih.gov While the primary goal here is the synthesis of a single target molecule, a divergent approach can be conceptualized from a common precursor that could also lead to other analogous stannyl ethers.
A potential divergent pathway could start with a protected 4-hydroxybutanal. This intermediate could undergo a variety of reactions. For the synthesis of the target compound, the aldehyde functionality could be reduced to the corresponding alcohol. Subsequently, the resulting diol, with one hydroxyl group still protected, could be elaborated to the tributylstannyl ether as previously described.
Alternatively, the aldehyde could react with different organometallic reagents to introduce various substituents, and then the protected hydroxyl group could be converted to the tributylstannyl ether. This would allow for the synthesis of a range of substituted stannyl ethers from a single, versatile intermediate.
The table below compares the key features of convergent and divergent approaches for the synthesis of this compound.
| Synthetic Strategy | Description | Advantages | Disadvantages |
| Convergent | Two or more fragments are synthesized independently and then coupled. crimsonpublishers.com | Higher overall yield, allows for parallel synthesis, easier purification of intermediates. | Requires careful planning of the coupling reaction. |
| Divergent | A common intermediate is used to generate a variety of related products. wikipedia.orgnih.gov | Efficient for creating a library of compounds, allows for late-stage diversification. | May have lower overall yield for a single target, requires a versatile common intermediate. |
Reactivity and Mechanistic Insights of 4 Tributylstannyl Methoxy 1 Butanol in Organic Transformations
Fundamental Reactivity of the Organotin-Oxygen Bond in Stannyl (B1234572) Ethers
The nomenclature "4-[(Tributylstannyl)methoxy]-1-butanol" designates a structure of (C₄H₉)₃Sn-CH₂-O-(CH₂)₄-OH. A critical structural feature to note is the absence of a direct organotin-oxygen (Sn-O) bond. Instead, the molecule possesses a tin-carbon (Sn-C) bond and a carbon-oxygen-carbon (C-O-C) ether linkage. The reactivity of the molecule is therefore a composite of the characteristics of these distinct bonds.
The ether linkage (CH₂-O-CH₂) is generally characterized by its low chemical reactivity. libretexts.org The carbon-oxygen bond in ethers is strong and not easily cleaved, rendering this part of the molecule inert under many reaction conditions, including the neutral or mildly basic environments typical for palladium-catalyzed coupling. libretexts.org Cleavage of such ethers typically requires harsh conditions, such as treatment with strong acids (e.g., HBr or HI). youtube.com
Conversely, the synthetic utility of the molecule is dominated by the reactivity of the tributylstannyl group. The tin-carbon bond is significantly more polarized and weaker than a carbon-carbon bond, making it susceptible to cleavage. This Sn-C bond is the locus of reactivity in the transformations discussed below, particularly in transmetalation steps with transition metal complexes. nih.gov While hydrolysis can lead to the cleavage of Sn-C bonds under certain conditions, organostannanes like this are generally stable to air and moisture, a key advantage in their application in organic synthesis. wikipedia.orgthermofisher.com Therefore, while the outline specifies the "Organotin-Oxygen Bond," the scientifically pertinent discussion for the compound's role in organic transformations centers on the cleavage of the tin-carbon bond.
Mechanisms of Palladium-Catalyzed Cross-Coupling Reactions Involving Tributylstannyl Compounds
Tributylstannyl compounds are premier reagents for palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This reaction forms a new carbon-carbon bond by coupling the organostannane with an organic electrophile, such as a halide or triflate. wikipedia.org For this compound, the Stille reaction would involve the transfer of the (4-hydroxybutoxy)methyl group to an organic electrophile. The reaction is valued for its tolerance of a wide array of functional groups—such as the terminal alcohol in the title compound—and its often mild reaction conditions. thermofisher.com
The mechanism of the Stille reaction is a catalytic cycle involving a palladium center that alternates between Pd(0) and Pd(II) oxidation states. wikipedia.org The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
The catalytic cycle commences with the reaction of a coordinatively unsaturated 14-electron Pd(0) complex with an organic electrophile (R¹-X). In this step, known as oxidative addition, the palladium atom inserts into the R¹-X bond, breaking it and forming two new bonds to palladium. This converts the 14-electron Pd(0) species into a 16-electron, square planar Pd(II) complex. noaa.gov
The initial product of this concerted addition is typically a cis-complex, which may rapidly isomerize to the more thermodynamically stable trans-isomer, especially when bulky ligands are used on the palladium catalyst. nih.govwikipedia.orgnoaa.gov This step is generally considered the rate-determining step for less reactive electrophiles like organic chlorides.
Transmetalation is the crucial step where the organic group from the tin reagent is transferred to the palladium center, displacing the halide or pseudohalide. wikipedia.org In the case of this compound, the (4-hydroxybutoxy)methyl group is transferred. The mechanism of this step has been studied extensively and is believed to proceed primarily through an associative pathway.
In the associative mechanism , the organostannane coordinates to the Pd(II) complex, forming a transient, higher-coordinate palladium species. This process can occur via two main transition states:
Cyclic (or Bridged) Mechanism : This pathway is favored for organohalide systems. researchgate.net The halide on the palladium center can form a bridge with the tin atom, facilitating the transfer of the organic group to palladium through a four-membered ring-like transition state.
Open Mechanism : This pathway is more likely with electrophiles like triflates. researchgate.netnist.gov An external ligand or solvent molecule may assist in displacing the weakly coordinating triflate from the palladium, creating a more electrophilic palladium center that is then attacked by the organostannane. nist.govrsc.org
This transfer is effectively an electrophilic cleavage of the Sn-C bond by the palladium(II) center. The result is a new diorganopalladium(II) complex, where both the R¹ group (from the electrophile) and the R² group (from the stannane) are attached to the palladium, and a tributyltin halide byproduct (Bu₃SnX) is released.
The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups (R¹ and R²) on the Pd(II) complex couple to form a new carbon-carbon bond (R¹-R²), and the palladium center is reduced from Pd(II) back to the active Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org For reductive elimination to occur, the two organic groups must be in a cis orientation on the square planar palladium complex. noaa.gov If the intermediate from the transmetalation step is in a trans conformation, a trans-to-cis isomerization must occur first. nih.gov
Several pathways for reductive elimination have been proposed:
Concerted Reductive Elimination : The C-C bond forms as the two Pd-C bonds break simultaneously from a four-coordinate intermediate.
Dissociative Pathway : A ligand first dissociates from the palladium complex to form a three-coordinate, T-shaped intermediate, which can accelerate the reductive elimination process. noaa.govthegoodscentscompany.com
Associative Pathway : An additional ligand associates with the palladium center, forming a five-coordinate intermediate that facilitates the elimination. noaa.gov
The efficiency and selectivity of the Stille coupling are highly dependent on the reaction conditions, particularly the choice of ligands and the use of additives.
Ligand Design: Ligands play a critical role by stabilizing the palladium catalyst, modulating its reactivity, and influencing the rates of the individual steps in the catalytic cycle. Phosphine ligands are most commonly employed. nih.gov
Electron-rich and bulky ligands , such as tri(tert-butyl)phosphine (P(t-Bu)₃) or tri(o-tolyl)phosphine (P(o-Tol)₃), can accelerate both the oxidative addition and reductive elimination steps. nih.govnih.gov The bulkiness of the ligand can promote ligand dissociation to form the active 14-electron catalyst and can also facilitate the final reductive elimination step. nih.gov
The choice of ligand can also prevent the formation of inactive palladium clusters and suppress side reactions. nih.gov
Table 1: Common Ligands in Stille Coupling and Their Effects
| Ligand | Common Name | Key Effects |
|---|---|---|
| PPh₃ | Triphenylphosphine | Standard, versatile ligand; stabilizes Pd(0) catalyst. nih.gov |
| AsPh₃ | Triphenylarsine | Can accelerate transmetalation compared to PPh₃ in some systems. thegoodscentscompany.com |
| P(o-Tol)₃ | Tri(o-tolyl)phosphine | Bulky, electron-rich ligand; promotes oxidative addition and reductive elimination. nih.gov |
| P(furyl)₃ | Tri(2-furyl)phosphine | Electron-rich ligand often used to accelerate slow couplings. |
| P(t-Bu)₃ | Tri(tert-butyl)phosphine | Very bulky and electron-rich; highly active for coupling unreactive electrophiles like aryl chlorides. nih.gov |
Additives: Certain additives can dramatically increase the rate and yield of Stille couplings.
Copper(I) Salts (e.g., CuI, CuCN) : Copper(I) iodide is a widely used co-catalyst that is believed to accelerate the transmetalation step. nih.gov It is proposed that the copper salt undergoes a fast transmetalation with the organostannane to generate a more reactive organocopper intermediate, which then rapidly transmetalates with the palladium complex. nih.gov
Chloride Salts (e.g., LiCl) : The addition of lithium chloride is often beneficial, particularly when using vinyl triflates as electrophiles. noaa.gov The chloride ion can exchange with the triflate on the palladium(II) intermediate. The resulting organopalladium chloride species undergoes transmetalation more readily than the corresponding triflate complex. nist.gov LiCl can also increase the polarity of the solvent and help to stabilize charged intermediates. noaa.gov
Fluoride Sources (e.g., CsF) : Fluoride ions can coordinate to the tin atom, forming a hypervalent "ate" complex (R-Sn(F)Bu₃⁻). wikipedia.org This pentacoordinate tin species is more nucleophilic and transfers its organic group to the palladium center more rapidly.
Table 2: Common Additives in Stille Coupling and Their Functions
| Additive | Chemical Formula | Primary Function |
|---|---|---|
| Copper(I) Iodide | CuI | Accelerates the transmetalation step, possibly via an organocopper intermediate. nih.govnih.gov |
| Lithium Chloride | LiCl | Facilitates transmetalation with triflate electrophiles by ligand exchange; increases solvent polarity. noaa.govnist.gov |
| Cesium Fluoride | CsF | Forms a hypervalent tin "ate" complex, increasing the nucleophilicity of the organostannane. wikipedia.org |
Competing Reactions and Side Product Formation in Cross-Coupling Systems
In palladium-catalyzed cross-coupling reactions, such as the Stille coupling, the utility of organostannanes like this compound can be compromised by several competing pathways that diminish the yield of the desired product. The most prevalent of these is the homocoupling of the organostannane reagent. wikipedia.orgchemeurope.com This side reaction leads to the formation of a dimer derived from the transferred group.
Two primary mechanisms are proposed for stannane (B1208499) homocoupling. The first involves the reaction of two equivalents of the organostannane with the palladium(II) precatalyst, which, after a sequence of transmetalation and reductive elimination, yields the dimerized product. A second pathway involves a radical process initiated by the palladium(0) catalyst. wikipedia.org The reaction environment plays a critical role; for instance, the presence of oxygen can promote the homocoupling of organostannyl compounds and also lead to the oxidation of the active Pd(0) catalyst, both of which reduce the efficiency of the cross-coupling reaction. chemeurope.com Therefore, conducting these reactions under an inert atmosphere with degassed solvents is a standard procedure to minimize these side reactions. chemeurope.com
Another factor influencing the competition between cross-coupling and side reactions is the nature of the ligands on the palladium catalyst. The choice of ligands can affect the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), thereby influencing the selectivity for the desired cross-coupled product over homocoupled byproducts. Additives can also modulate reactivity; for example, the addition of lithium chloride is known to stabilize intermediate complexes and accelerate the reaction, potentially improving yields.
The following table summarizes common side reactions and the resulting byproducts encountered in Stille cross-coupling systems.
Table 1: Common Side Reactions in Stille Cross-Coupling
| Competing Reaction | Description | Common Side Products | Influencing Factors |
|---|---|---|---|
| Stannane Homocoupling | Dimerization of the organostannane reagent. | R²-R² dimers | Presence of oxygen, catalyst oxidation state, ligand choice |
| Electrophile Homocoupling | Dimerization of the organic halide or triflate. | R¹-R¹ dimers | Catalyst system, reaction temperature |
| Proto-destannylation | Cleavage of the carbon-tin bond by a proton source. | R²-H | Presence of acidic protons (e.g., from water) |
| Reduction of Electrophile | The organic halide is reduced instead of coupled. | R¹-H | Presence of hydride sources, specific catalyst/ligand combinations |
Radical Chemistry Applications of Tributylstannyl Moieties
The tributylstannyl group is a cornerstone of radical chemistry, primarily due to the weakness of the tin-hydrogen bond in precursors like tributyltin hydride (Bu₃SnH), which has a bond dissociation energy of approximately 74 kcal/mol. organic-chemistry.org This allows for the homolytic cleavage of the Sn-H bond to generate the tributyltin radical (Bu₃Sn•) under thermal or photochemical initiation, often using azobisisobutyronitrile (AIBN). organic-chemistry.orglibretexts.org This radical is a key chain-propagating species in a multitude of synthetic transformations. libretexts.org
Once generated, the tributyltin radical can participate in a variety of radical chain processes. A classic application is the reduction of organic halides. The Bu₃Sn• radical abstracts a halogen atom from an alkyl halide (R-X) to form a stable tributyltin halide (Bu₃Sn-X) and an alkyl radical (R•). This alkyl radical then abstracts a hydrogen atom from a molecule of Bu₃SnH, yielding the reduced alkane (R-H) and regenerating the Bu₃Sn• radical to continue the chain process. libretexts.org
Beyond simple reductions, tributylstannyl-mediated reactions are pivotal for carbon-carbon bond formation. nih.gov
Intramolecular Cyclizations: Alkyl radicals generated via halogen abstraction can add to suitably positioned double or triple bonds within the same molecule, leading to the formation of cyclic structures. The resulting cyclized radical is then quenched by Bu₃SnH to give the final product and propagate the radical chain. libretexts.org
Intermolecular Additions (Giese Reaction): An alkyl radical can add to an electron-deficient alkene (a Michael acceptor). The new radical adduct then abstracts a hydrogen from Bu₃SnH to complete the reaction.
The Barton-McCombie deoxygenation is another significant application, where the hydroxyl group of an alcohol is converted into a xanthate ester. Treatment with Bu₃SnH and AIBN generates a radical that ultimately leads to the replacement of the hydroxyl group with a hydrogen atom. organic-chemistry.orglibretexts.org
Table 2: Key Radical Reactions Involving Tributylstannyl Species
| Reaction Type | Description | Initiator | Key Intermediate | Typical Substrate |
|---|---|---|---|---|
| Radical Dehalogenation | Replacement of a halogen with a hydrogen atom. | AIBN/Heat | Tributyltin radical (Bu₃Sn•) | Organic halides |
| Barton-McCombie Deoxygenation | Deoxygenation of an alcohol via a thiocarbonyl derivative. | AIBN/Heat | Alkyl radical | Xanthates, thionoesters |
| Radical Cyclization | Intramolecular C-C bond formation. | AIBN/Heat | Alkyl radical | Unsaturated halides or selenides |
| Giese Reaction | Intermolecular addition of a radical to an activated alkene. | AIBN/Heat | Alkyl radical | Electron-deficient alkenes |
Electrophilic and Nucleophilic Reactivity of the Butanol and Methoxy (B1213986) Functional Groups in the Compound
The this compound molecule contains two distinct oxygen-containing functional groups—a terminal primary alcohol (butanol) and an ether (methoxy)—each with its own characteristic reactivity, separate from the organotin moiety.
The terminal hydroxyl group (-CH₂OH) of the butanol chain is the most reactive site for polar reactions. The oxygen atom possesses lone pairs of electrons, rendering it nucleophilic and a Lewis base. It can be readily deprotonated by a base to form a potent nucleophile, the corresponding alkoxide. This alkoxide can then undergo a variety of nucleophilic substitution reactions, such as Williamson ether synthesis or esterification. The hydroxyl group itself can act as a nucleophile, attacking electrophilic centers like acyl chlorides or anhydrides to form esters. Conversely, under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), allowing the adjacent carbon to act as an electrophile in substitution (Sₙ1 or Sₙ2) or elimination (E1 or E2) reactions.
The methoxy group (-OCH₃) is an ether functionality. The ether oxygen also has lone pairs, making it weakly nucleophilic and capable of coordinating to Lewis acids or being protonated by strong acids. However, ethers are generally unreactive and are often used as protecting groups or solvents due to their relative inertness. Cleavage of the C-O bond in the methoxy group is possible but typically requires harsh conditions, such as treatment with strong acids like HBr or HI. In the context of this compound, the ether linkage is significantly more stable and less reactive than the terminal alcohol.
Table 3: Potential Reactivity of Butanol and Methoxy Groups
| Functional Group | Type of Reactivity | Reagent/Condition | Potential Product Type |
|---|---|---|---|
| Butanol (-OH) | Nucleophilic | Base (e.g., NaH), then R-X | Ether |
| RCOCl, Pyridine | Ester | ||
| Electrophilic | Strong Acid (e.g., H₂SO₄), Heat | Alkene (Elimination) | |
| HBr | Alkyl Halide (Substitution) | ||
| Methoxy (-OCH₃) | Nucleophilic (Lewis Basic) | Strong Acid (e.g., HI, HBr) | Cleavage to Alcohol and Methyl Halide |
| Generally Inert | Most standard organic reagents | No reaction |
Applications of 4 Tributylstannyl Methoxy 1 Butanol in Advanced Synthetic and Supramolecular Chemistry
4-[(Tributylstannyl)methoxy]-1-butanol as a Key Intermediate in Complex Molecule Synthesis
The presence of the tributylstannyl group allows this molecule to serve as a stable yet reactive intermediate for constructing intricate molecular frameworks. The tin-carbon bond can be selectively cleaved under specific conditions to generate highly reactive species capable of forming new chemical bonds.
Carbon-carbon (C-C) bond formation is a cornerstone of organic synthesis, enabling the construction of complex carbon skeletons from simpler precursors. nih.govmdpi.com Organostannanes, such as this compound, are valuable precursors for these transformations. The primary utility of the tributylstannyl group in this context is its ability to undergo transmetalation, typically with an organolithium reagent like butyllithium. orgsyn.org This reaction replaces the tin group with lithium, generating a highly nucleophilic α-alkoxymethyllithium reagent. orgsyn.org
This potent nucleophile can then react with a wide array of electrophiles to form a new C-C bond. This two-stage process, known as the Stille reaction in the case of palladium-catalyzed cross-coupling, is a powerful and widely used method in organic chemistry.
Table 1: Examples of C-C Bond Formation via Organostannane Intermediates
| Electrophile | Reagent Type | Resulting Structure |
|---|---|---|
| Aldehydes/Ketones | α-alkoxymethyllithium | Secondary/Tertiary Alcohol |
| Alkyl Halides | α-alkoxymethyllithium | Ether |
| Acyl Chlorides | α-alkoxymethyllithium | Ketone |
This reactivity makes this compound a synthetic equivalent of a hydroxymethyl anion, providing a masked functional group that can be introduced into a target molecule. orgsyn.org
The ability to generate a reactive nucleophile from a stable stannane (B1208499) precursor is particularly valuable in the multi-step synthesis of complex natural products and pharmaceuticals. chemimpex.comgoogle.comresearchgate.net The this compound molecule offers two distinct points for chemical modification: the reactive tin-carbon bond and the terminal hydroxyl group of the butanol chain.
This bifunctionality allows for several synthetic strategies:
Sequential Functionalization: The stannyl (B1234572) group can be used first for a C-C bond-forming reaction, followed by modification of the hydroxyl group (e.g., oxidation, esterification, or etherification).
Tethered Reactions: The butanol chain can act as a flexible tether, allowing the reactive end of the molecule to participate in intramolecular reactions to form cyclic structures, which are common in complex natural products.
Introduction of Spacer Units: In materials science and medicinal chemistry, the butoxy moiety can serve as a spacer to connect a pharmacophore or other functional unit to a larger molecular assembly or a solid support.
For instance, in syntheses analogous to those using related stannanes, this type of reagent could be employed to build segments of complex molecules like lignans (B1203133) or macrolides, where the controlled addition of functionalized carbon units is essential. mdpi.comresearchgate.net
Stereoselectivity, the control of the three-dimensional arrangement of atoms, is critical in the synthesis of biologically active compounds. Organostannane chemistry offers routes to achieve high levels of stereocontrol. It is possible to synthesize enantiomerically enriched organostannanes, which can then transfer their stereochemical information to the product during a subsequent reaction. orgsyn.org
For a molecule like this compound, stereocenters could be introduced into the butanol backbone. More commonly, related chiral α-alkoxystannanes are prepared and used in reactions where the stereochemistry is set during the C-C bond formation step. orgsyn.org The use of chiral catalysts or auxiliaries in conjunction with the organostannane allows for the diastereoselective or enantioselective addition of the methoxymethyl group to prochiral substrates, leading to the formation of advanced intermediates with defined stereochemistry. mdpi.com
Organotin Compounds in Catalytic Processes
Beyond their role as stoichiometric reagents, organotin compounds are widely employed as catalysts in various industrial and laboratory-scale chemical transformations. Their catalytic activity often stems from the Lewis acidic nature of the tin atom.
A Lewis acid is a chemical species that can accept a pair of electrons. Organotin compounds, particularly those with electronegative substituents, exhibit significant Lewis acidity. gelest.com The ability of the tin atom to expand its coordination number beyond four allows it to activate substrates by coordinating to electron-rich atoms like oxygen or nitrogen. gelest.comlupinepublishers.com
The Lewis acidity of organotin compounds follows a general trend: R₄Sn < R₃SnX < R₂SnX₂ < RSnX₃ (where R = alkyl group, X = electronegative group like halide or carboxylate). gelest.comlupinepublishers.com
This property makes them effective catalysts for a range of organic reactions, including:
Mukaiyama-Aldol and Michael Reactions: Organotin catalysts can activate aldehydes, ketones, and enol ethers to facilitate these C-C bond-forming reactions. nih.gov
Esterification and Transesterification: Tin compounds are used commercially to catalyze the formation of esters, producing colorless products with high efficiency. gelest.com
Allylation of Aldehydes: They can promote the addition of allyl groups to aldehydes, a key transformation in fine chemical synthesis. nih.gov
Difunctional distannoxanes are noted as being particularly excellent catalysts, acting as binary Lewis acids. lupinepublishers.com
One of the most significant industrial applications of organotin compounds is as catalysts for the formation of polyurethanes. rsc.org Polyurethanes are produced through the reaction of a diisocyanate with a polyol. adhesivesmag.com This reaction is often slow and requires catalysis to proceed at a practical rate. adhesivesmag.com
Organotin compounds, such as dibutyltin (B87310) dilaurate and dibutyltin diacetate, are highly effective catalysts for this process. lupinepublishers.comadhesivesmag.com Two primary mechanisms have been proposed for their catalytic action:
Lewis Acid Mechanism: The tin catalyst coordinates to the oxygen of the alcohol, making its proton more acidic and enhancing its nucleophilicity toward the isocyanate. lupinepublishers.comlupinepublishers.com
Insertion Mechanism: The alcohol reacts with the organotin catalyst to form a tin alkoxide. The isocyanate then inserts into the tin-oxygen bond, and subsequent alcoholysis releases the urethane (B1682113) and regenerates the catalyst. lupinepublishers.comnih.gov
These catalysts are crucial for producing a wide range of polyurethane products, including foams, coatings, and elastomers. researchgate.netgoogle.com
In addition to polyurethane synthesis, organotin compounds catalyze other polymerization reactions. They are used in the room-temperature vulcanization (RTV) of silicones, where they facilitate the cross-linking of polysiloxane chains to form elastomers used in sealants and molding compounds. lupinepublishers.com They have also been incorporated into polymers for various applications, including as stabilizers for polyvinyl chloride (PVC) to prevent thermal degradation. tandfonline.comwikipedia.orgtandfonline.comnih.gov
Catalytic Utility in Carbon Dioxide Activation and Conversion
The activation and conversion of carbon dioxide (CO₂), a greenhouse gas, into valuable chemicals is a critical goal in sustainable chemistry. Organotin compounds, particularly those with Sn-O bonds, have demonstrated potential as catalysts in this field. The catalytic activity of such compounds is generally attributed to the Lewis acidic nature of the tin center, which can interact with and activate the CO₂ molecule.
In the context of this compound, the tin atom is poised to act as a Lewis acid. The reaction would likely initiate with the coordination of a substrate, such as an alcohol, to the tin center, forming a tin alkoxide. This alkoxide can then undergo an insertion reaction with CO₂. Organotin(IV) compounds are known to catalyze the direct synthesis of organic carbonates from carbon dioxide and alcohols. researchgate.net The reaction of dibutyltin oxide with methanol (B129727) under CO₂ pressure is a well-documented example of this catalytic process, leading to the formation of dimethyl carbonate. researchgate.net Dialkoxide diorganotin(IV) complexes are also recognized as effective catalyst precursors for this transformation. researchgate.net
The structural features of this compound suggest it could participate in similar catalytic cycles. The terminal hydroxyl group could potentially engage in intramolecular activation or participate in the catalytic cycle, possibly influencing reaction rates and selectivity. The bulky tributyl groups, while sterically hindering, also enhance the compound's solubility in organic media, a favorable property for homogeneous catalysis.
Table 1: Representative Catalytic Activity of Organotin Compounds in CO₂ Conversion
| Catalyst Precursor | Substrates | Product | Yield (%) | Reference |
| (n-Bu₂Sn)₂O(CO₃) | CO₂, Alcohols | Linear Organic Carbonates | High | researchgate.net |
| Dibutyltin oxide | CO₂, Methanol | Dimethyl Carbonate | High | researchgate.net |
| Dialkoxide diorganotin(IV) | CO₂, Alcohols | Organic Carbonates | Good | researchgate.net |
This table presents data for analogous organotin compounds to illustrate the potential catalytic activity in CO₂ conversion.
Design and Development of Novel Organotin-Based Catalytic Systems
The design of new organotin catalysts hinges on modulating the electronic and steric environment of the tin center to optimize catalytic activity and selectivity. The structure of this compound offers several avenues for the development of tailored catalytic systems.
The Lewis acidity of the tin atom, a key factor in its catalytic function, is influenced by the nature of the organic groups attached to it. nih.govlupinepublishers.com In this molecule, the three butyl groups provide a specific electronic environment. The flexible ether-alcohol ligand can also play a crucial role. The oxygen atoms in the ligand can coordinate to the tin center, potentially influencing its reactivity. Furthermore, the terminal hydroxyl group could be functionalized to introduce other catalytic moieties or to anchor the catalyst to a solid support, creating a heterogeneous catalyst with improved recyclability.
Supramolecular approaches are also being explored in the design of advanced catalysts. For instance, dihydroxotin(IV) porphyrin and carboxylic phosphorus ligands can self-assemble into supramolecular structures where the phosphorus donor atom can coordinate to other transition metals, creating a multi-metallic catalytic system. wikipedia.org While this compound does not possess such specific functionalities for self-assembly into complex catalytic architectures, the principles of ligand design and modification are central to advancing organotin catalysis.
Supramolecular Chemistry and Coordination Polymer Formation with Organotin Derivatives
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Organotin compounds are excellent building blocks for the construction of supramolecular assemblies and coordination polymers due to the ability of the tin atom to expand its coordination number beyond four. lupinepublishers.comorientjchem.org
Principles of Supramolecular Assembly Directed by Organotin Centers
The formation of supramolecular structures with organotin compounds is governed by several key principles. The number and nature of the organic substituents on the tin atom are of primary importance. Triorganotin moieties like the tributyltin group in this compound typically lead to lower-dimensional structures, such as one-dimensional chains, due to the steric hindrance of the three alkyl groups. nih.gov The geometry around the tin center in such compounds is often a distorted trigonal bipyramidal. orientjchem.orgnih.gov
The nature of the bridging ligand is another critical factor. Ligands with multiple donor atoms can link organotin units into extended networks. In the case of this compound, the ether and terminal hydroxyl oxygen atoms provide potential coordination sites. Intermolecular hydrogen bonding involving the hydroxyl group could also play a significant role in directing the supramolecular assembly.
Formation of One-Dimensional, Two-Dimensional, and Three-Dimensional Supramolecular Networks
The dimensionality of the resulting supramolecular network is a direct consequence of the interplay between the organotin building block and the coordinating ligand. orgsyn.org While the bulky tributyltin group generally favors one-dimensional structures, the use of appropriate multifunctional ligands can lead to the formation of higher-dimensional networks.
For instance, tributyltin(IV) compounds with carboxylato-N-functionalized 2-quinolones have been shown to form one-dimensional chains. nih.gov The formation of more complex two- and three-dimensional structures typically requires di- or mono-organotin precursors, which offer more available coordination sites on the tin atom. However, it is conceivable that with a suitably designed ditopic ligand, this compound could act as a side chain on a larger polymeric backbone or form part of a metallomacrocycle.
Influence of Peripheral Ligands and Coordination Geometry on Supramolecular Architecture
The peripheral ligands, which are the organic groups directly bonded to the tin atom, have a profound influence on the final supramolecular architecture. The steric bulk of these ligands can control the coordination number of the tin atom and the degree of aggregation. researchgate.net In diorganotin carboxylates, for example, bulky substituents on either the tin atom or the carboxylate ligand can prevent polymerization, leading to monomeric species. researchgate.net
The coordination geometry at the tin center is also a determining factor. Organotin compounds can adopt various geometries, including tetrahedral, trigonal bipyramidal, and octahedral. orientjchem.org The preferred geometry is influenced by the electronic and steric properties of the ligands. The flexible nature of the methoxy-butanol ligand in the title compound could allow it to adopt different coordination modes, potentially leading to a variety of supramolecular structures depending on the reaction conditions. The ability of oxygen donor ligands to bind to organotin centers in monodentate, bidentate, or bridging fashions adds another layer of structural diversity. rsc.org
Table 2: Characterization of Organotin Compounds by ¹¹⁹Sn NMR Spectroscopy
| Compound Type | Coordination Number | Typical ¹¹⁹Sn Chemical Shift Range (ppm) | Reference |
| Tetraorganotins (R₄Sn) | 4 | +50 to -60 | huji.ac.il |
| Triorganotin Halides (R₃SnX) | 4 or 5 | +170 to +50 | huji.ac.il |
| Triorganotin Alkoxides (R₃SnOR') | 4 or 5 | +140 to +20 | nih.govrsc.org |
| Diorganotin Dihalides (R₂SnX₂) | 4, 5, or 6 | +140 to -150 | huji.ac.il |
| Diorganotin Dialkoxides (R₂Sn(OR')₂) | 4, 5, or 6 | -120 to -180 | huji.ac.il |
This table provides representative ¹¹⁹Sn NMR chemical shift ranges for different classes of organotin compounds, which is a primary technique for characterizing their coordination environment in solution.
Computational and Green Chemistry Perspectives in the Research of 4 Tributylstannyl Methoxy 1 Butanol
Computational Chemistry for Elucidating Organotin Compound Behavior
Computational chemistry has emerged as a powerful tool for investigating the intricate behavior of organotin compounds at the molecular level. Through the application of theoretical models and computational simulations, researchers can gain profound insights into reaction mechanisms, electronic structures, and reactivity profiles, which are often challenging to explore through experimental means alone. These computational approaches are instrumental in predicting the properties and behavior of organotin compounds like 4-[(Tributylstannyl)methoxy]-1-butanol.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organotin compounds. DFT methods are employed to elucidate complex reaction mechanisms by mapping out the potential energy surface of a reaction. This allows for the identification of transition states, which are the highest energy points along the reaction coordinate, and intermediates, which are stable species formed during the reaction. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics.
For a compound such as this compound, DFT studies could be instrumental in understanding its synthesis and degradation pathways. For instance, the formation of the ether linkage could be modeled to understand the transition state and the influence of catalysts or reaction conditions. Similarly, the cleavage of the tin-carbon or tin-oxygen bonds, a crucial step in the environmental degradation of organotin compounds, can be investigated to predict the stability and persistence of the molecule.
Table 1: Illustrative DFT Data for a Hypothetical Reaction Involving an Organotin Compound
| Species | Electronic Energy (Hartree) | Zero-Point Vibrational Energy (Hartree) | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) |
| Reactant 1 | -350.12345 | 0.12345 | -350.00000 | -350.05432 |
| Reactant 2 | -150.98765 | 0.09876 | -150.88889 | -150.93210 |
| Transition State | -500.10000 | 0.22000 | -499.88000 | -499.95000 |
| Product | -501.54321 | 0.23456 | -501.30865 | -501.38765 |
Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from DFT calculations.
Theoretical Investigations of Electronic Structure and Reactivity Profiles
Theoretical investigations into the electronic structure of organotin compounds provide valuable information about their reactivity. Molecular orbital theory, often in conjunction with DFT, is used to analyze the distribution of electrons within a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state.
For this compound, computational analysis of its electronic structure could reveal sites susceptible to nucleophilic or electrophilic attack. The partial atomic charges on the tin, oxygen, and carbon atoms can be calculated to predict how the molecule will interact with other chemical species. This information is crucial for understanding its biological activity and environmental fate.
Table 2: Calculated Electronic Properties of a Model Tributyltin Compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 2.5 Debye |
| Partial Charge on Sn | +0.8 e |
| Partial Charge on O (ether) | -0.6 e |
Note: These values are representative for a generic tributyltin compound and are for illustrative purposes only.
Green Chemistry Principles Applied to Organotin Synthesis and Utilization
The significant biological activity and environmental persistence of many organotin compounds have necessitated the application of green chemistry principles to their synthesis and use. The goal is to develop more sustainable practices that minimize the environmental footprint of these valuable but potentially hazardous chemicals.
Methodologies for Reducing Environmental Impact in Organotin Chemistry
Several methodologies are being explored to reduce the environmental impact of organotin chemistry. One key area of focus is the development of more selective and efficient synthetic routes that minimize the generation of waste. This includes the use of catalytic methods that can replace stoichiometric reagents, leading to higher atom economy. acs.org For instance, developing catalytic methods for the synthesis of this compound could reduce the formation of byproducts and simplify purification processes.
Another important aspect is the design of organotin compounds with reduced toxicity and enhanced biodegradability. greenchemistry-toolkit.org By modifying the structure of the organic groups attached to the tin atom, it may be possible to create compounds that retain their desired functionality while being more readily broken down into harmless substances in the environment.
Strategies for Catalyst Recovery, Recycling, and Regeneration
In catalytic syntheses involving organotin compounds, either as catalysts or products, the recovery and recycling of the catalyst are crucial for both economic and environmental reasons. gatech.edu For homogeneous catalysts, which are in the same phase as the reactants, separation can be challenging. Strategies to address this include the use of biphasic systems, where the catalyst is soluble in one liquid phase and the product in another, allowing for easy separation. gatech.eduresearchgate.net Another approach is the immobilization of the catalyst on a solid support, which allows for simple filtration and reuse. mdpi.com
For reactions producing organotin compounds, effective purification methods that allow for the recovery and reuse of any excess reagents or catalysts are essential.
Innovations in Environmentally Benign Solvents and Reagents for Organotin Reactions
Furthermore, the use of less hazardous reagents is a core principle of green chemistry. acs.org This could involve replacing highly toxic starting materials with safer alternatives or developing reaction pathways that avoid the use of harsh or dangerous chemicals. For the synthesis of compounds like this compound, exploring solvent-free reaction conditions or the use of bio-based solvents could significantly improve its green credentials. sigmaaldrich.com
Table 3: Comparison of Green Chemistry Metrics for a Conventional vs. a Greener Synthesis of an Organotin Compound
| Metric | Conventional Synthesis | Greener Synthesis |
| Atom Economy | 60% | 95% |
| E-Factor (Waste/Product) | 10 | 1 |
| Solvent | Toluene | Supercritical CO2 |
| Catalyst | Stoichiometric | Recyclable Homogeneous |
| Energy Input | High (reflux) | Moderate (lower temp) |
Note: This table presents a hypothetical comparison to illustrate the potential improvements offered by green chemistry approaches.
Future Research Directions and Prospective Challenges for 4 Tributylstannyl Methoxy 1 Butanol
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in utilizing any novel chemical entity is the development of practical and environmentally responsible methods for its synthesis. Traditional preparations of organotin compounds often rely on stoichiometric reactions with highly reactive organometallic reagents like Grignard or organolithium compounds, which can present scalability and safety issues. lupinepublishers.comlupinepublishers.com Future research must prioritize the creation of more efficient and sustainable routes to 4-[(tributylstannyl)methoxy]-1-butanol.
A key objective is to move beyond classical stoichiometric methods towards catalytic processes. One promising avenue is the development of a catalyzed hydrostannylation of an appropriate unsaturated precursor. This would involve the addition of a tin hydride, such as tributyltin hydride, across a double bond in a molecule like 4-(allyloxy)butan-1-ol. While hydrostannylation is a known process, achieving high regioselectivity and yield with a bifunctional substrate containing a hydroxyl group presents a significant challenge, as the catalyst could be inhibited or promote side reactions. gelest.com
Furthermore, embracing the principles of green chemistry will be crucial. nih.gov This involves minimizing hazardous waste, improving atom economy, and using less toxic reagents and solvents. nih.gov For instance, exploring direct synthesis methods that react metallic tin with a functionalized organic halide could offer a more atom-economical alternative to multi-step sequences. lupinepublishers.comresearchgate.net However, such direct reactions often require harsh conditions and their selectivity with complex, bifunctional substrates is poorly understood. lupinepublishers.com A recent patent describing the direct alkylation of tin alkoxides could provide a novel pathway to forming the Sn-C bond under potentially milder conditions. google.com
Table 1: Comparison of Prospective Synthetic Routes
| Route | Proposed Precursors | Potential Advantages | Prospective Challenges |
|---|---|---|---|
| Organometallic | Tributyltin chloride, lithiated 4-(methoxymethyl)butan-1-ol derivative | Well-established reactivity | Poor atom economy, use of pyrophoric reagents, cryogenic conditions |
| Catalytic Hydrostannylation | Tributyltin hydride, 4-(allyloxy)butan-1-ol | High atom economy, potentially milder conditions | Catalyst inhibition by hydroxyl group, control of regioselectivity, side reactions |
| Direct Synthesis | Metallic tin, 1-(4-chlorobutoxy)methyl chloride | High atom economy, fewer steps | Requires high temperatures, poor selectivity with functionalized substrates |
| Alkoxide Alkylation | Alkali metal tin trialkoxide, functionalized organohalide | Avoids hydrolysable ligand replacement, high mono-organo specificity google.com | Availability of starting materials, optimization of reaction conditions |
The challenge of purification also looms large. The removal of toxic organotin byproducts is a persistent issue in this field of chemistry, and developing efficient, non-chromatographic purification methods will be essential for any sustainable synthetic protocol. rsc.org
Exploration of Unprecedented Reactivity Patterns and Mechanistic Pathways
The unique structure of this compound, featuring two distinct oxygen atoms and a tin center, suggests the possibility of intriguing reactivity patterns governed by intramolecular coordination. The Lewis acidic tin atom could potentially coordinate with either the ether oxygen or the terminal hydroxyl oxygen. researchgate.netscispace.com Such intramolecular interactions could significantly alter the electronic properties and steric environment of the tin center, thereby influencing its reactivity in canonical organotin reactions like the Stille coupling. scispace.com
A key research direction would be to investigate how intramolecular coordination affects the kinetics and mechanism of the transmetalation step in palladium-catalyzed cross-coupling reactions. acs.orguwindsor.caresearchgate.net It is plausible that pre-coordination of the hydroxyl group to the tin atom could either accelerate or hinder the transfer of the organic group to the palladium center. Computational studies, using density functional theory (DFT), could provide valuable insight into the transition states of these processes and predict whether such coordination is favorable. researchgate.netmorressier.com
Furthermore, the compound's potential in free-radical reactions warrants exploration. Organotin hydrides are well-known radical mediators, and while this molecule is not a hydride, the Sn-C bond can participate in radical processes. gelest.comrsc.org Investigating whether the proximate hydroxyl or ether groups can influence the course of radical cyclizations or additions would be a novel research avenue. For example, could the molecule act as a bifunctional reagent in a tandem radical reaction/acylation sequence?
Mechanistic challenges include elucidating the precise nature of any intramolecularly coordinated species in solution, which may exist in equilibrium with an open-chain form. researchgate.net Advanced NMR spectroscopy techniques, such as variable temperature studies and diffusion-ordered spectroscopy (DOSY), would be required to probe these weak interactions.
Integration into Advanced Total Synthesis Endeavors
The art and science of total synthesis provides a powerful platform for demonstrating the utility of new reagents and building blocks. nih.govnih.govepfl.ch this compound could be envisioned as a versatile bifunctional building block for the assembly of complex natural products.
The primary application would likely be in Stille cross-coupling reactions, where the tributylstannyl group serves as the reactive handle for carbon-carbon bond formation. sigmaaldrich.comossila.com The key advantage of this reagent is the simultaneous introduction of a flexible four-carbon chain terminating in a primary alcohol. This C4-hydroxyl tether can serve as a versatile anchor for subsequent chemical modifications, such as:
Oxidation to an aldehyde or carboxylic acid.
Esterification or etherification to append other molecular fragments.
Conversion to a leaving group for nucleophilic substitution.
Design of Novel Organotin-Derived Materials with Tailored Supramolecular Properties
Beyond its use in solution-phase synthesis, this compound is a compelling candidate for the construction of novel organotin-based coordination polymers and supramolecular materials. ufop.br The design of such materials is driven by the specific coordination geometry of the tin atom and the nature of intermolecular interactions. ufop.br
Prospective research would involve reacting the compound with various di- or tri-functional ligands, such as carboxylates or nitrogen-based linkers, to generate new coordination polymers. nih.gov The primary challenge will be controlling the resulting topology. The flexibility of the butoxy chain and the steric bulk of the butyl groups on the tin atom could lead to the formation of complex, interpenetrated networks or simple oligomeric species rather than well-defined crystalline polymers. A careful balance between the strong coordination bonds and the weaker, directional hydrogen bonds will be necessary to achieve desired material properties, such as porosity, photoluminescence, or catalytic activity. ufop.br
Table 2: Potential Supramolecular Interactions and Resulting Architectures
| Interacting Groups | Type of Interaction | Potential Supramolecular Structure |
|---|---|---|
| Sn center + External Ligand (e.g., carboxylate) | Coordination Bond | 1D, 2D, or 3D Polymer Backbone ufop.br |
| Terminal -OH --- O (hydroxyl or ether) | Hydrogen Bonding (O-H···O) | 1D Chains, 2D Sheets |
| C-H (butyl) --- π system (aromatic ligand) | Weak Hydrogen Bonding (C-H···π) | Cross-linking between polymer chains |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 4-[(Tributylstannyl)methoxy]-1-butanol, and how is reaction progress monitored?
- Methodological Answer : Synthesis typically involves stannylation of a methoxybutanol precursor. Reaction progress is monitored via TLC (silica gel, 10:1 ethyl acetate:MeOH), with visualization using KMnO₄ stain. The tributylstannyl intermediate (Rf = 0.18) is purified via column chromatography under inert conditions to prevent hydrolysis .
Q. What safety protocols are essential for handling organotin compounds like this compound?
- Methodological Answer : Organotin compounds require strict PPE (gloves, goggles, lab coat) and ventilation due to toxicity. First-aid measures include immediate rinsing of exposed skin/eyes and medical consultation. Storage should be in airtight containers under nitrogen to prevent oxidative degradation .
Q. How is this compound characterized using NMR spectroscopy?
- Methodological Answer : Prepare a ~8 mg/mL sample in methanol-d₄ with TMS (0 ppm reference) and dimethyl fumarate as an internal standard. Acquire ¹H NMR spectra at 400 MHz with a spectral width of -3 to 13 ppm, 90° pulse angle, and 45-second relaxation delays. Key signals include the tributylstannyl methyl/methylene protons (δ 0.8–1.6 ppm) and methoxy/butanol backbone resonances (δ 3.2–3.8 ppm) .
Advanced Research Questions
Q. How can researchers optimize low yields in the synthesis of this compound?
- Methodological Answer : Low yields often arise from competing hydrolysis or steric hindrance. Strategies include:
- Using anhydrous solvents (e.g., THF) and strict moisture control.
- Increasing reaction time or temperature (monitored via TLC).
- Employing bulkier leaving groups to enhance stannylation efficiency .
Q. What analytical approaches resolve discrepancies in purity assessment for organotin compounds?
- Methodological Answer : Combine multiple techniques:
- GC-MS : Detects volatile byproducts (e.g., tributyltin hydrides).
- Elemental Analysis : Validates Sn content (theoretical ~28%).
- HPLC-UV/RI : Quantifies residual precursors using reverse-phase C18 columns (acetonitrile/water gradient) .
Q. How do steric effects influence the reactivity of this compound in Stille coupling reactions?
- Methodological Answer : The tributylstannyl group’s steric bulk reduces coupling efficiency with hindered aryl halides. Mitigation strategies:
- Use Pd(0) catalysts (e.g., Pd(PPh₃)₄) with high steric tolerance.
- Optimize solvent polarity (e.g., DMF) to enhance transmetallation kinetics.
- Monitor side reactions (e.g., homocoupling) via ¹H NMR or MS .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR data for this compound batches?
- Methodological Answer : Contradictions may arise from solvent impurities or Sn-C bond instability. Steps:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
